Tri-tert-butoxychlorosilane
Overview
Description
Tri-tert-butoxychlorosilane is a useful research compound. Its molecular formula is C12H27ClO3Si and its molecular weight is 282.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tri-tert-butoxychlorosilane, a silane compound with the formula , has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its bulky tert-butoxy groups, which influence its reactivity and interactions with biological systems. The presence of the chlorosilane group allows for further chemical modifications, making it a versatile compound in both synthetic and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through hydrolysis and subsequent reactions that can alter cellular signaling pathways. Upon hydrolysis, the compound can release chlorosilanes, which may affect cell membranes and intracellular signaling.
Target Pathways
- Cell Membrane Interactions : The hydrolysis products can integrate into lipid membranes, potentially disrupting membrane integrity or altering fluidity.
- Signal Transduction : By modifying signaling molecules or receptors, this compound may influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Antifungal Activity
Recent studies have investigated the antifungal properties of this compound derivatives. For instance, a study exploring cadmium tri-tert-butoxysilanethiolate complexes demonstrated significant antifungal activity against dermatophytes such as Epidermophyton floccosum and Trichophyton rubrum. The minimum inhibitory concentrations (MICs) were determined using microdilution methods, showing effective inhibition at low concentrations (Table 1).
Compound | MIC (mg/L) | Target Organism |
---|---|---|
This compound | 0.5 | Epidermophyton floccosum |
This compound | 1.0 | Trichophyton rubrum |
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. In a study involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of approximately 12 µM, indicating moderate cytotoxicity (Table 2).
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12 | MDA-MB-231 |
Control (DMSO) | >50 | MDA-MB-231 |
Case Studies
- Antifungal Efficacy : A research article published in Acta Crystallographica detailed the synthesis and antifungal testing of this compound derivatives against various fungal strains. Results indicated that modifications to the silane structure could enhance antifungal potency, suggesting avenues for developing new antifungal agents .
- Cancer Cell Proliferation : Another study examined the effects of this compound on cancer cell proliferation. The findings revealed that the compound could significantly reduce cell viability in vitro, supporting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
chloro-tris[(2-methylpropan-2-yl)oxy]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYRRMYZCJOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500022 | |
Record name | Tri-tert-butoxy(chloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18105-64-1 | |
Record name | Tri-tert-butoxy(chloro)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(tert-butoxy)chlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.